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Introduction

Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-negative and Gram-
positive bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II),
preventing DNA supercoiling and replication [1]. Pharmacokinetic (PK) modeling in food-producing species
like broiler chickens is essential for determining effective dosage regimens, predicting tissue residue

depletion, and ensuring food safety.

This document consolidates experimental data and methodologies from recent studies to provide a

standardized protocol for PK modeling of pefloxacin mesylate dihydrate in broiler chickens.

Summary of Key Pharmacokinetic Parameters

Data from multiple studies indicate that pefloxacin exhibits favorable pharmacokinetics in chickens,
including good oral bioavailability and extensive tissue distribution. Its major metabolite is N-demethyl

pefloxacin (norfloxacin), which also possesses antibacterial activity [1] [2].
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Table 1: Mean (+SEM) Pharmacokinetic Parameters of Pefloxacin after a Single 10 mg/kg Dose in

Broiler Chickens

Intravenous (1V) - .
Parameter o . Oral Administration
Administration

Elimination Half-Life (t'2f3, h) 8.44 £ 0.48 13.18 £ 0.82

Absorption Half-Life (t%za, h) Not Applicable 0.87 £0.07

Time to Maximum Concentration (Tyyax,  Not Applicable 2.01+£0.12

h)

Maximum Plasma Concentration (Cyax,  Not Applicable 4.02+0.31

Hg/mL)

Area Under the Curve (AUC, pg*h/mL) Data not specified in source Data not specified in
source

Oral Bioavailability (F, %) 70x2

Volume of Distribution (Vy, L/kg) Data not specified in source Data not specified in
source

Clearance (Cl, L/h/kg) Data not specified in source Data not specified in
source

Source: [1]

Table 2: Pharmacokinetic Parameters of the Metabolite Norfloxacin after Oral Pefloxacin (10 mg/kg)

Parameter Value (Mean * SEM)
Tmax (h) 3.67+0.21
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Parameter Value (Mean = SEM)
Elimination Half-Life (t'2p, h) 5.66 £ 0.81
Mean Residence Time (MRT, h) 14.44 + 0.97

Source: [2]

Table 3: Tissue Residues of Pefloxacin 24 hours after the Fourth Oral Dose (10 mg/kg/day for 4 days)

Tissue Pefloxacin Concentration (ug/g, Mean + SD)
Liver 3.20+0.40
Muscle 1.42+0.18
Kidney 0.69 +0.04
Skin & Fat 0.06 £ 0.02
Source: [2]

Experimental Protocol for a Pharmacokinetic Study

The following protocol is synthesized from methodologies described in the literature [1] [2].

Animal Preparation and Dosing

¢ Animals: Use healthy, 40-day-old broiler chickens (e.g., Ross strain), with an average weight of 2.5
kg. Acclimatize birds for one week prior to the study.

¢ Housing: House individually in cages under controlled conditions (25 + 2°C; 45-65% relative
humidity).

¢ Diet: Provide antibiotic-free feed and water ad libitum. Withhold food for 12 hours before oral dosing.

e Experimental Groups: Assign birds to parallel groups for IV and oral administration.

e Drug Formulation:
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o |V Solution: Dissolve pefloxacin mesylate dihydrate in sterile 0.9% saline to a concentration
of 50 mg/mL. Administer a single 10 mg/kg dose into the brachial vein.

o Oral Solution: Dissolve pefloxacin in sterile 0.9% saline to a concentration of 10 mg/mL.
Administer a single 10 mg/kg dose directly into the crop via gavage.

Sample Collection

e Blood Sampling: Collect serial blood samples (e.g., 1 mL) from the brachial vein at predetermined
times: 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

e Sample Processing: Transfer blood to heparinized tubes, centrifuge at 1,500 x g for 10 minutes, and
harvest plasma. Store plasma at -45°C until analysis.

e Tissue Sampling (for residue studies): In a separate group, after multiple doses, euthanize birds at
specified times post-treatment (e.g., 1, 5, 10 days). Collect tissues like liver, kidney, muscle, and
skin/fat. Store at -45°C until analysis.

Analytical Method: HPLC-Fluorescence Detection

A high-performance liquid chromatography (HPLC) method with fluorimetric detection is recommended for

its specificity and sensitivity.

e Equipment:
o HPLC system with a fluorescence detector.
o Analytical column: Nucleosil C18 (5 pm, 125 mm x 4.0 mm).
o Guard column: C18.
¢ Mobile Phase: Acetonitrile (150 mL) + Sodium acetate trihydrate (2 g) + Citric acid monohydrate (2
g) + Trimethylamine (1 mL) + Water (850 mL). Adjust pH to 4.8.
¢ Flow Rate: 2.0 mL/min.
e Detection: Excitation wavelength = 330 nm; Emission wavelength = 440 nm.
¢ Plasma Extraction:
o Add 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5) to the plasma sample.
Extract three times with 8 mL of methylene chloride, pooling the organic phases.
Back-extract the pooled organic phase with 0.5 mL of 0.5 M sodium hydroxide.
Collect the aqueous (upper) layer and inject a 20 L aliquot into the HPLC system.
¢ Method Validation: Validate the method according to regulatory guidelines (e.g., EU requirements)
for linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification
(LOQ). The LOD for pefloxacin and norfloxacin in plasma and tissues has been reported as 0.03

pg/mL or pg/g [2].

o

[¢]

[¢]
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Pharmacokinetic and Statistical Analysis

e Model Fitting: Fit plasma concentration-time data to compartmental models (e.g., one- or two-
compartment open model) using non-linear regression software. Selection can be based on the
Akaike Information Criterion (AIC) [1].

e Parameter Calculation: Calculate key PK parameters, including but not limited to:

o Elimination half-life (t¥23)

o Absorption half-life (t%2a)

o Area under the concentration-time curve (AUC)
o Apparent volume of distribution (V)

o Total body clearance (CI)
o Mean residence time (MRT)
o Oral bioavailability (F)
¢ Metabolite Kinetics: Calculate the same parameters for the major metabolite, norfloxacin.

The workflow below summarizes the key stages of a standard pharmacokinetic study for pefloxacin in

broiler chickens.
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Discussion and Conclusion

e Dosage Regimen: Based on the PK data, an oral dose of 10 mg/kg every 24 hours is suggested to
be effective for treating systemic infections in poultry [1]. The relatively long elimination half-life
supports this once-daily dosing schedule.

o Tissue Residues: Pefloxacin and its metabolite norfloxacin persist in tissues, particularly the liver, for
several days after the last dose. A withdrawal period is crucial before treated birds enter the human
food chain. One study found detectable levels in skin and fat up to 10 days after the last dose [2].

¢ PKI/PD Integration: For a comprehensive dosage justification, the PK of the drug should be
integrated with the Minimum Inhibitory Concentration (MIC) of pefloxacin against target pathogens.

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s538880?utm_src=pdf-body-img
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2017.00077/full
https://pubmed.ncbi.nlm.nih.gov/16359117/
https://www.smolecule.com/products/s538880?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The goal is to achieve PK/PD indices (like AUC/MIC) associated with efficacy, a practice
demonstrated for other antimicrobials in chickens [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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